Superior RF1-Mediated Peptide Release Kinetics of UAG vs. UAA Stop Codon
In an E. coli in vitro translation system using methylated release factor 1 (RF1m), the UAG trinucleotide codon exhibited higher catalytic efficiency for peptide release compared to the UAA codon. This kinetic advantage is a direct consequence of the unique structural interaction between the UAG sequence and the RF1 protein, and would not be preserved if a generic UAA or UGA trinucleotide were substituted [1].
| Evidence Dimension | Catalytic efficiency of peptide release (k_cat/K_1/2) |
|---|---|
| Target Compound Data | 20 s⁻¹/µM (for UAG codon with RF1m) |
| Comparator Or Baseline | 8.8 s⁻¹/µM (for UAA codon with RF1m) |
| Quantified Difference | UAG exhibits a 2.3-fold higher catalytic efficiency compared to UAA |
| Conditions | E. coli ribosome in vitro; methylated RF1; Table 1, Pierson et al., 2018. |
Why This Matters
For scientists procuring a stop-codon trinucleotide for ribosomal studies, the 2.3-fold difference in RF1-mediated peptide release kinetics makes UAG the definitive choice over UAA for experiments probing the RF1 mechanism or screening for RF1 inhibitors.
- [1] Pierson, W. E., et al. (2018). Kinetic parameters of peptide release by methylated and unmethylated release factors on cognate and near-cognate stop codons. Scientific Reports, 8, Article 2007. Table 1. View Source
